molecular formula C19H16N4O B14210376 N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-16-6

N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14210376
CAS No.: 787591-16-6
M. Wt: 316.4 g/mol
InChI Key: OFGINOKXFIICFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine stands out due to its specific structural features and its potential to inhibit CDK2, making it a promising candidate for cancer therapy. Its unique combination of a pyrazine ring fused to an imidazole ring also contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

787591-16-6

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4O/c1-20-18-19-22-13-17(23(19)12-11-21-18)14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-13H,1H3,(H,20,21)

InChI Key

OFGINOKXFIICFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.